Kinase Selectivity Profile Inferred from the 4-Fluorobenzamide Analog: Abl1 vs. Src Differential
While direct enzymatic data for the tert-butyl derivative are not publicly available, the closest characterized analog—N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide—exhibits an Abl1 Ki of 89 nM and a Src Ki of 221 nM, yielding a 2.5-fold selectivity window for Abl1 over Src [1]. Given that the 4-(tert-butyl)benzamide substituent increases steric bulk and lipophilicity relative to 4-fluoro, it is expected to further modulate this selectivity ratio, which is a critical parameter for researchers targeting Abl kinase while minimizing Src-related off-target effects.
| Evidence Dimension | Abl1 vs. Src kinase inhibition selectivity |
|---|---|
| Target Compound Data | Not directly measured; predicted to exhibit altered selectivity relative to the 4-fluoro analog based on increased steric bulk and lipophilicity of the tert-butyl group |
| Comparator Or Baseline | N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide (BDBM86868): Abl1 Ki = 89 nM, Src Ki = 221 nM |
| Quantified Difference | Comparator selectivity ratio Abl1:Src = 2.5:1 |
| Conditions | In vitro kinase inhibition assays as reported in Radi et al. (2008) and curated in BindingDB |
Why This Matters
This data provides a quantitative baseline for the scaffold's intrinsic kinase selectivity, enabling informed procurement decisions when a selective Abl inhibitor scaffold is required.
- [1] BindingDB Entry BDBM86868. Tyrosine-protein kinase ABL1 and Proto-oncogene tyrosine-protein kinase Src Ki values. Accessed 2026. View Source
